Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane
Overview
Description
“Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane” is a chemical compound with the molecular formula C27H26N2O4 . It is also known by other names such as “Methylenebis (3-ethyl-5-methyl-4-maleimidobenzene)” and "1,1’- (Methylenebis (2-ethyl-6-methyl-4,1-phenylene))bis (1H-pyrrole-2,5-dione)" .
Synthesis Analysis
The synthesis of “Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane” involves a Diels–Alder reaction and ring-opening metathesis polymerization (ROMP) . Maleimides are converted to adducts through Diels–Alder reactions by reacting with cyclopentadiene or furan, then these adducts are generated to the corresponding polymers via ROMP .Molecular Structure Analysis
The molecular structure of “Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane” can be represented by the InChI string:InChI=1S/C27H26N2O4/c1-5-20-14-18 (11-16 (3)26 (20)28-22 (30)7-8-23 (28)31)13-19-12-17 (4)27 (21 (6-2)15-19)29-24 (32)9-10-25 (29)33/h7-12,14-15H,5-6,13H2,1-4H3
. The Canonical SMILES representation is CCC1=C (C (=CC (=C1)CC2=CC (=C (C (=C2)C)N3C (=O)C=CC3=O)CC)C)N4C (=O)C=CC4=O
. Chemical Reactions Analysis
The chemical reactions involving “Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane” primarily include Diels–Alder reactions and ring-opening metathesis polymerization (ROMP) . The adducts formed from these reactions can be converted into polymers via ROMP .Physical And Chemical Properties Analysis
“Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane” has a molecular weight of 442.5 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 618.7±55.0 °C at 760 mmHg, and a flash point of 266.8±23.9 °C .Scientific Research Applications
Synthesis and Curing Kinetics
Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane (BEDM), a derivative of bis(4-maleimidophenyl)methane (BDM), has been synthesized through a four-step reaction. Its molecular structure was confirmed using FTIR and 1H NMR spectra. BEDM exhibits a higher melting point and better solubility compared to BDM, dissolving in lower boiling point solvents like acetone, chloroform, and ethane. The nonisothermal curing kinetics of BEDM resin were also investigated, providing valuable kinetic parameters for further application in resin research (Feng Yong-yue, 2008).
Polyaspartimides Synthesis
New linear polyaspartimides were synthesized from BEDM and various aromatic diamines. The molecular weight and yield of these polymers increased with monomer concentration and reaction time. These polymers, having high glass transition temperatures and good thermal stability, are soluble in various solvents, including N-methyl-2-pyrrolidone and dimethyl sulfoxide, indicating potential applications in materials science (Liaw et al., 2001).
Application in Adhesives
A chapter focusing on the chemistry of bis-maleimides used in adhesives highlighted the usage of bis-maleimide resin as a thermally stable matrix. This resin, which includes bis-maleimide of methylene dianiline (BMI) and methylene dianiline (MDA), is cured without elimination, a characteristic feature of this resin. Such resins find applications in scenarios where high thermal stability is required (Mikio Kajiyama, 2002).
Thermal Behavior and Cured Products
The thermal behavior of mixtures of bis(4-maleimidophenyl) with bis(4-isomaleimidophenyl)methane and their mixture with 4,4′-diaminodiphenyl methane was investigated. The study focused on the binary system and its eutectic mixture, as well as the properties of the resulting networks through thermal analysis and water absorption evaluation (Gaina et al., 2003).
Synthesis of Formal-Group-Containing Diisocyanates and Polyimides
Formal-group-containing diisocyanates were synthesized from bis(3-isocyanatophenoxy) methane and related compounds, then polycondensed with various dianhydrides to produce formal-group-containing polyimides. These polyimides, characterized by various spectroscopic techniques, hold potential in the field of high-performance polymers (Avadhani et al., 1992).
Safety And Hazards
When handling “Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane”, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . It is also advised to use a local exhaust if dust or aerosol will be generated, and to avoid contact with skin, eyes, and clothing .
Future Directions
The future directions for “Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane” could involve further exploration of its potential applications in the synthesis of polymers via Diels–Alder reactions and ring-opening metathesis polymerization (ROMP) . These polymers could have promising properties and applications in various fields .
properties
IUPAC Name |
1-[4-[[4-(2,5-dioxopyrrol-1-yl)-3-ethyl-5-methylphenyl]methyl]-2-ethyl-6-methylphenyl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-5-20-14-18(11-16(3)26(20)28-22(30)7-8-23(28)31)13-19-12-17(4)27(21(6-2)15-19)29-24(32)9-10-25(29)33/h7-12,14-15H,5-6,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSSPVZNXLACMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N3C(=O)C=CC3=O)CC)C)N4C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073027 | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-[methylenebis(2-ethyl-6-methyl-4,1-phenylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane | |
CAS RN |
105391-33-1 | |
Record name | Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105391-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-(methylenebis(2-ethyl-6-methyl-4,1-phenylene))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105391331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-[methylenebis(2-ethyl-6-methyl-4,1-phenylene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-[methylenebis(2-ethyl-6-methyl-4,1-phenylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | n,n' (2,2'-diethyl-6;6'-dimethyl-4,4'-methylenediphenylene)bismaleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.